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Compound of Interest

Compound Name:
2-(4-Amino-3-methylphenoxy)-N-

methylacetamide

CAS No.: 201853-11-4

Cat. No.: B3114478

Get Quote

Executive Summary
Phenoxy-N-methylacetamides represent a privileged scaffold in medicinal chemistry and

agrochemistry (e.g., herbicide intermediates). Their structural elucidation via Mass

Spectrometry (MS) relies on specific fragmentation pathways driven by the ether linkage and

the substituted amide moiety.

This guide compares the fragmentation performance (diagnostic specificity and ion stability) of

N-methylated derivatives against their N-unsubstituted counterparts. The data confirms that

while both classes share a common phenoxy-derived base peak, the N-methyl group induces a

unique distal amide cleavage pathway, offering a superior diagnostic marker for structural

confirmation in complex matrices.
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Feature
Phenoxy-N-
methylacetamides (The
Product)

Phenoxyacetamides (The
Alternative)

Primary Ionization ESI [M+H]⁺ / EI [M]⁺• ESI [M+H]⁺ / EI [M]⁺•

Base Peak (EI) m/z 107 (Ph-O-CH₂⁺) m/z 107 (Ph-O-CH₂⁺)

Diagnostic Amide Ion m/z 58 (CH₃NH-C=O⁺) m/z 44 (NH₂-C=O⁺)

Neutral Loss (ESI) Methylamine (-31 Da) Ammonia (-17 Da)

Performance Verdict

High Specificity: The m/z 58

ion is less subject to isobaric

interference than m/z 44

(common background CO₂).

Lower Specificity: m/z 44 is

often obscured by background

noise in trace analysis.

Technical Deep Dive: Fragmentation Mechanics
The Core Mechanism (Phenoxy-N-methylacetamide)
The fragmentation of Phenoxy-N-methylacetamide (

, MW 165) is governed by two competing charge-site initiations: the amide nitrogen and the
ether oxygen.

Pathway A: Alpha-Cleavage at the Carbonyl (Diagnostic)
In Electron Impact (EI) ionization, the radical cation stabilizes on the nitrogen lone pair. This

triggers an

-cleavage adjacent to the carbonyl group.[1][2]

Mechanism: The bond between the methylene (

) and the carbonyl (

) breaks.

Result: Formation of the N-methylcarbamoyl cation (m/z 58).

Significance: This ion is the "fingerprint" of the N-methylacetamide moiety.
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Pathway B: Ether Cleavage (Common)
Alternatively, ionization at the phenoxy oxygen triggers cleavage at the

bond or the

bond.

Result: Formation of the stable phenoxy-methyl cation (m/z 107).

Observation: This is typically the base peak (100% abundance) due to the resonance

stabilization of the benzyl-like cation (often rearranging to a tropylium-like structure).

The Alternative Mechanism (N-Unsubstituted
Phenoxyacetamide)
For the N-unsubstituted analog (

, MW 151), the fragmentation topology is similar but yields a mass-shifted diagnostic ion.

Diagnostic Ion: The

-cleavage yields the carbamoyl cation (m/z 44).

Limitation: In low-resolution MS, m/z 44 is indistinguishable from

(background air) or propane fragments, reducing confidence in trace detection.

Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways between the N-

methylated target and the unsubstituted alternative.
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Caption: Divergent fragmentation pathways of N-methyl vs. N-unsubstituted

phenoxyacetamides in EI-MS.

Experimental Protocols
To replicate these fragmentation patterns for structural validation, follow this standardized

protocol. This workflow is designed to ensure reproducible ion ratios.

Protocol A: GC-EI-MS (Structural Fingerprinting)
Objective: Obtain diagnostic fragment ions (m/z 58 vs 44).

Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

Instrument Setup: Single Quadrupole GC-MS (e.g., Agilent 5977).

Inlet Conditions:

Temperature: 250°C.

Mode: Splitless (1 µL injection).

Column: HP-5ms (30m x 0.25mm x 0.25µm).

Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
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MS Source:

Ionization Energy: 70 eV (Standard).

Source Temp: 230°C.

Scan Range: m/z 40–400.

Data Validation:

Verify the presence of m/z 107 (Base Peak).

Check for m/z 58 (N-methyl) or m/z 44 (N-H). If m/z 58 is present >5% relative abundance,

N-methylation is confirmed.

Protocol B: LC-ESI-MS/MS (Trace Analysis)
Objective: Confirm molecular weight and neutral loss patterns.

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins.

Ionization: ESI Positive Mode (+).

Capillary Voltage: 3.5 kV.

Collision Induced Dissociation (CID):

Select Precursor: m/z 166 (N-Me) or 152 (N-H).

Apply Collision Energy (CE): 15–30 eV.

Interpretation:

N-Methyl: Look for neutral loss of 31 Da (Methylamine,

). Transition:

.
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N-H: Look for neutral loss of 17 Da (Ammonia,

). Transition:

.

Comparative Data Summary
The following table summarizes the key spectral differences. Note the distinct "Diagnostic

Delta" which allows for automated screening scripts to distinguish these analogs.

Parameter
Phenoxy-N-
methylacetamide

Phenoxyacetamide
(Reference)

Diagnostic Delta

Molecular Weight 165.19 g/mol 151.16 g/mol
+14 Da (

)

Precursor Ion (ESI) m/z 166 [M+H]⁺ m/z 152 [M+H]⁺ +14 Da

Primary Fragment (EI) m/z 107 (Base Peak) m/z 107 (Base Peak)
None (Conserved

Core)

Secondary Fragment m/z 58 m/z 44 +14 Da Shift

Neutral Loss (CID)
-31 Da (

)

-17 Da (

)
Distinct Loss Channel

Background

Interference

Low (m/z 58 is rare in

blanks)

High (m/z 44 overlaps

with

)

Superior Signal-to-

Noise

Expert Insight: The "Orthogonal" Confirmation
While the base peak (m/z 107) confirms the phenoxy substructure for both compounds, it

cannot distinguish them. The N-methyl group acts as a fragmentation director, stabilizing the N-

alkyl cation (m/z 58) more effectively than the primary amide cation (m/z 44). Therefore, in low-

concentration samples, the N-methyl derivative is often detected with higher confidence due to

the unique m/z 58 marker.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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